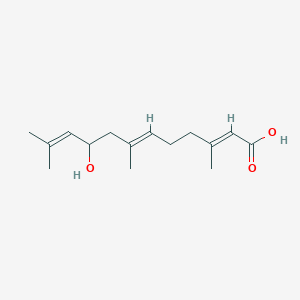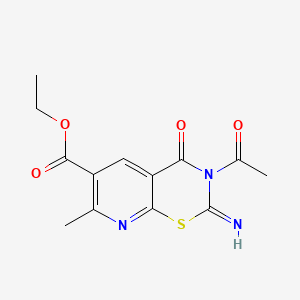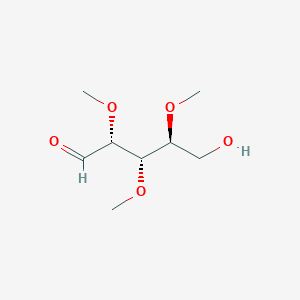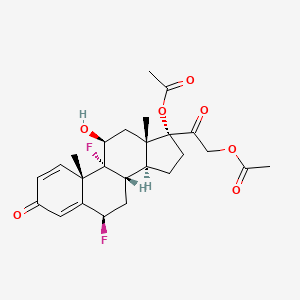![molecular formula C28H40N4O10 B12713846 oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one CAS No. 109758-37-4](/img/structure/B12713846.png)
oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one is a complex organic compound that features a combination of oxalic acid, pyrrolidine, piperazine, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine and piperazine rings, followed by their functionalization and coupling with the piperidine moiety. Common reagents used in these reactions include oxalyl chloride, piperazine, and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate, particularly for its ability to modulate specific molecular targets involved in various diseases.
作用机制
The mechanism of action of oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which are known for their biological activity and use in drug discovery.
Piperazine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile, which are used as selective androgen receptor modulators and other therapeutic agents.
Piperidine derivatives: Compounds such as 1-(1-phenylpropan-2-yl)pyrrolidine-2,5-dione, which have applications in medicinal chemistry and pharmacology.
Uniqueness
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
109758-37-4 |
|---|---|
分子式 |
C28H40N4O10 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C24H36N4O2.2C2H2O4/c29-23-11-6-10-22(21-8-2-1-3-9-21)28(23)15-7-12-25-16-18-26(19-17-25)20-24(30)27-13-4-5-14-27;2*3-1(4)2(5)6/h1-3,8-9,22H,4-7,10-20H2;2*(H,3,4)(H,5,6) |
InChI 键 |
VFKUSLKUHYEPAW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)CCCN3C(CCCC3=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















